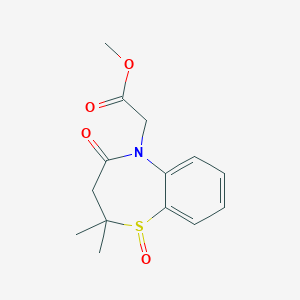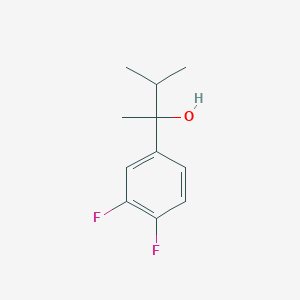
2-(3,4-Difluorophenyl)-3-methyl-butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Difluorophenyl)-3-methyl-butan-2-ol is a chemical compound characterized by its unique structure, which includes a difluorophenyl group attached to a butan-2-ol backbone with a methyl group at the third carbon position. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Difluorophenyl)-3-methyl-butan-2-ol typically involves the following steps:
Friedel-Crafts Alkylation: The reaction begins with the alkylation of 3,4-difluorophenol using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction: The resulting ketone is then reduced to the corresponding secondary alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: In an industrial setting, the compound is produced through optimized versions of the above synthetic routes, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo further reduction to produce the corresponding alkane using hydrogenation techniques.
Substitution Reactions:
Common Reagents and Conditions:
Oxidation: Chromic acid, PCC, and other mild oxidizing agents.
Reduction: LiAlH4, NaBH4, and hydrogen gas with a palladium catalyst.
Substitution: Lewis acids like AlCl3 and various electrophiles.
Major Products Formed:
Oxidation: 2-(3,4-Difluorophenyl)-3-methyl-butanone.
Reduction: 2-(3,4-Difluorophenyl)-3-methyl-butanane.
Substitution: Various substituted difluorophenyl derivatives.
科学研究应用
2-(3,4-Difluorophenyl)-3-methyl-butan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-(3,4-Difluorophenyl)-3-methyl-butan-2-ol exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
相似化合物的比较
2-(3,4-Difluorophenyl)ethanol: Similar structure but with an ethyl group instead of butyl.
2-(3,4-Difluorophenyl)propan-2-ol: Similar structure but with a propyl group instead of butyl.
2-(3,4-Difluorophenyl)butan-1-ol: Similar structure but with the hydroxyl group at the first carbon position.
Uniqueness: 2-(3,4-Difluorophenyl)-3-methyl-butan-2-ol is unique due to its specific arrangement of the difluorophenyl group and the methyl group on the butan-2-ol backbone, which influences its chemical reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application in multiple fields.
属性
IUPAC Name |
2-(3,4-difluorophenyl)-3-methylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O/c1-7(2)11(3,14)8-4-5-9(12)10(13)6-8/h4-7,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHARHIOEYQEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C1=CC(=C(C=C1)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(pyridin-2-yl)methanone](/img/structure/B7875327.png)
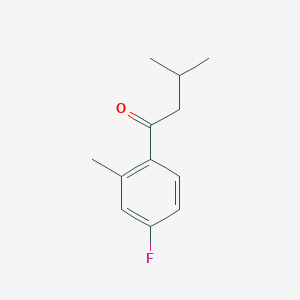
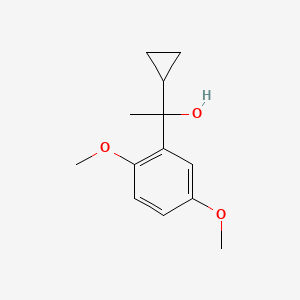
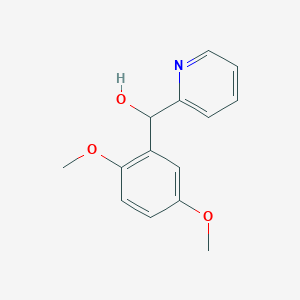
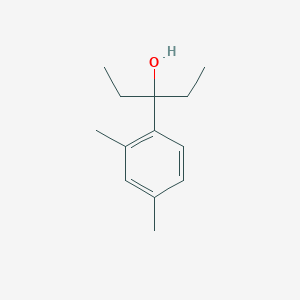
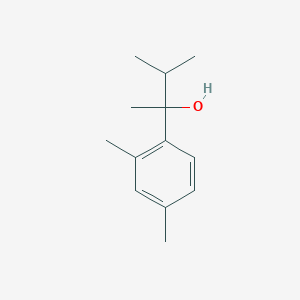
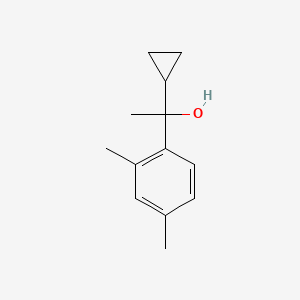
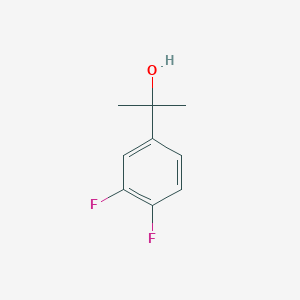

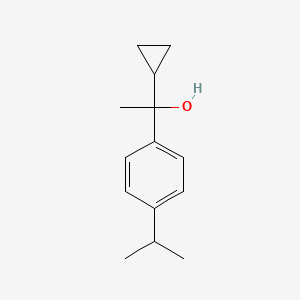
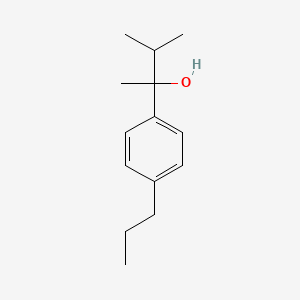
![[2-(4-ethylphenyl)-7-methyl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B7875436.png)
